molecular formula C14H15N3O2S B5700566 N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide

N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide

Cat. No.: B5700566
M. Wt: 289.35 g/mol
InChI Key: IYAOXXBAOGIYSD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide, also known as EPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug discovery. EPTA belongs to the class of thioacetamide derivatives and has been found to possess various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Scientific Research Applications

N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide has been extensively studied for its potential applications in the field of medicine and drug discovery. It has been found to possess antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been found to possess anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.

Mechanism of Action

The exact mechanism of action of N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting the activity of enzymes such as DNA topoisomerase II and glycogen synthase kinase-3 beta. This compound has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating that it may possess antioxidant activity. This compound has also been shown to reduce the levels of inflammatory cytokines and chemokines, suggesting that it may possess anti-inflammatory activity. Additionally, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide in lab experiments is its broad spectrum of biological activity. This compound has been found to possess antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile compound for various applications. Additionally, this compound has been shown to be relatively stable under various conditions, making it a suitable candidate for further studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide. One potential area of research is the development of novel drug formulations that enhance the solubility and bioavailability of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its biological activity and potential therapeutic applications. Additionally, further studies are needed to explore the potential of this compound as a lead compound for the development of new antimicrobial, anti-inflammatory, and anticancer agents.

Synthesis Methods

N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide can be synthesized through a multistep process involving the reaction of 2-mercapto pyrimidine with ethyl 4-bromobenzoate, followed by the reaction with ethyl 2-bromoacetate. The resulting compound is then subjected to a series of chemical reactions, including hydrolysis, acidification, and recrystallization, to obtain the final product.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-2-10-3-5-11(6-4-10)16-13(19)9-20-14-15-8-7-12(18)17-14/h3-8H,2,9H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAOXXBAOGIYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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